N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine
Overview
Description
“N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” is a chemical compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound , has been achieved through various methodologies . A notable method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and involves a simple workup .
Molecular Structure Analysis
The molecular structure of “N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” includes a benzyl group attached to an imidazo[1,2-a]pyridine core, which is further substituted with a trifluoromethyl group and a chlorine atom .
Scientific Research Applications
Synthesis and Derivatives
- The compound has been utilized in the synthesis of novel imidazo[1,5-a]pyridine derivatives, starting from related chloro and trifluoromethyl pyridine compounds, proving useful in large-scale syntheses and confirming structures via X-ray methods (Mihorianu et al., 2010).
Biological Activity
- Research into the biological activity of imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antisecretory and cytoprotective antiulcer agents, involved several derivatives, though these did not exhibit significant antisecretory activity (Starrett et al., 1989).
- A study identified a novel skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives as potential glucagon-like peptide 1 receptor (GLP-1R) activators, suggesting potential as anti-diabetic treatment agents (Gong et al., 2011).
Photophysical Properties
- Imidazo[1,2-a]pyridines have been involved in the synthesis of compounds displaying blue light emission and interesting photophysical properties, applicable to technologies like light-emitting devices (Aginagalde et al., 2010).
Antimicrobial Screening
- Novel series of imidazo-[1,2-a]pyridine derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria and fungi, with some showing potency comparable to commercial drugs (Desai et al., 2012).
Future Directions
The future directions for “N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine” could involve exploring its potential applications in various fields, given the diverse bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .
Mechanism of Action
Target of Action
For example, imidazole derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Imidazole derivatives have been shown to have a broad range of chemical and biological properties .
Result of Action
Imidazole derivatives have been reported to show a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-[[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3/c17-14-6-12(16(18,19)20)9-23-10-13(22-15(14)23)8-21-7-11-4-2-1-3-5-11/h1-6,9-10,21H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWASQXXTSRBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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